![molecular formula C7H15N3O2 B13721153 tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate: is a compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is part of the broader class of tert-butyl carbamates, which are known for their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I, :CCl2, Bu3SnH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amino group .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize various peptides and proteins. It helps in the temporary protection of amino groups during peptide synthesis, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate involves the formation of a stable carbamate bond with the amino group. This bond is resistant to various chemical conditions, allowing for selective reactions to occur. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- 3-(Boc-amino)-1-propanol
Comparison: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is unique in its ability to form stable carbamate bonds with amino groups, making it an excellent protecting group in organic synthesis. Compared to other similar compounds, it offers greater stability and selectivity under various reaction conditions .
Propriétés
Formule moléculaire |
C7H15N3O2 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Clé InChI |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N/NC(=O)OC(C)(C)C)/N |
SMILES canonique |
CC(=NNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)
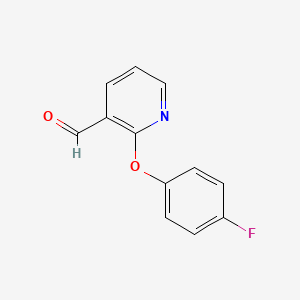

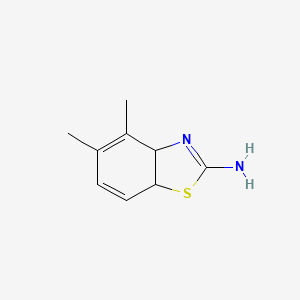
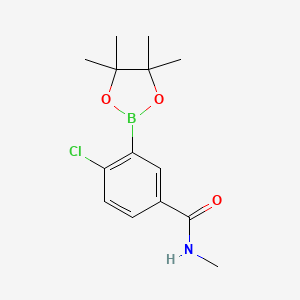

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
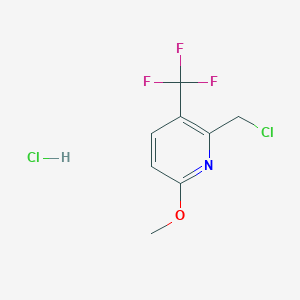

![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
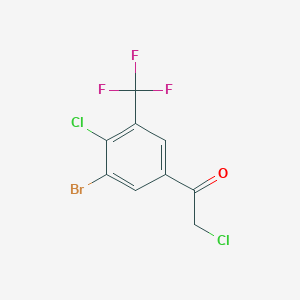
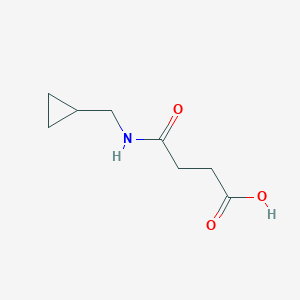
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
